![molecular formula C26H52O4 B14308101 9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid CAS No. 113738-39-9](/img/structure/B14308101.png)
9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid is a chemical compound with a complex structure that includes both hydrophobic and hydrophilic regions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid typically involves the reaction of octadecanoic acid with 2-ethylhexanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions helps in achieving high yields and purity of the compound. The product is then purified using techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects and drug delivery capabilities.
Industry: Utilized in the formulation of cosmetics, personal care products, and industrial lubricants.
作用機序
The mechanism of action of 9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid involves its interaction with cell membranes and proteins. The compound’s hydrophobic tail allows it to integrate into lipid bilayers, while the hydrophilic head interacts with aqueous environments. This dual nature enables it to modulate membrane fluidity and influence various cellular processes. The specific molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
Octadecanoic acid: A saturated fatty acid with similar hydrophobic properties.
2-Ethylhexanol: An alcohol used in the synthesis of various esters.
Ethylhexylglycerin: A compound with antimicrobial properties used in cosmetics.
Uniqueness
9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid is unique due to its combination of hydrophobic and hydrophilic regions, making it an effective surfactant and emulsifier. Its ability to interact with both lipid and aqueous environments sets it apart from other similar compounds.
特性
CAS番号 |
113738-39-9 |
|---|---|
分子式 |
C26H52O4 |
分子量 |
428.7 g/mol |
IUPAC名 |
9-(2-ethylhexoxy)-10-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C26H52O4/c1-4-7-9-10-12-15-19-24(27)25(30-22-23(6-3)18-8-5-2)20-16-13-11-14-17-21-26(28)29/h23-25,27H,4-22H2,1-3H3,(H,28,29) |
InChIキー |
WSHOMYOXZACFSY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)OCC(CC)CCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


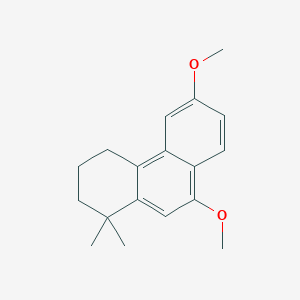
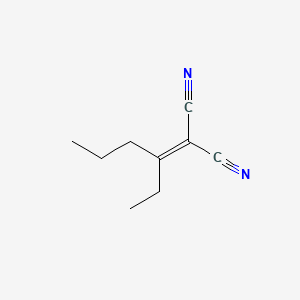
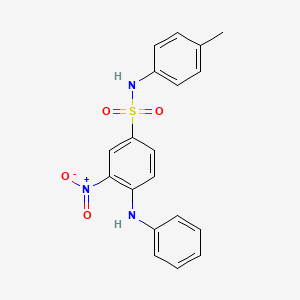
![1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol](/img/structure/B14308052.png)
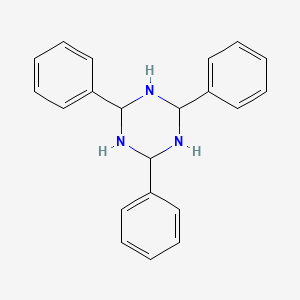
![2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl hydrogen sulfate](/img/structure/B14308064.png)
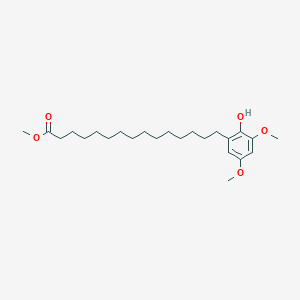
![Phenyl[4-(phenylselanyl)phenyl]methanone](/img/structure/B14308077.png)
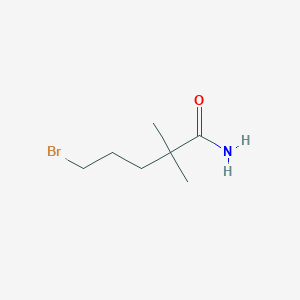
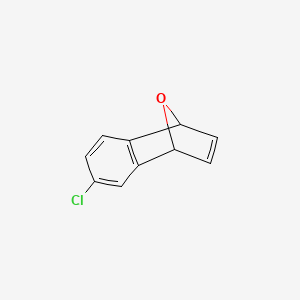
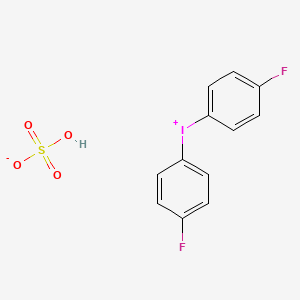
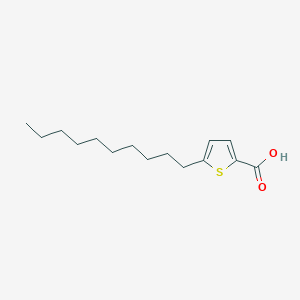
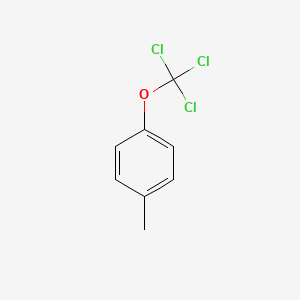
![{[1,1'-Biphenyl]-2,2'-diylbis[methylene(phenylphosphanediyl)]}bis(phenylmethanone)](/img/structure/B14308109.png)
